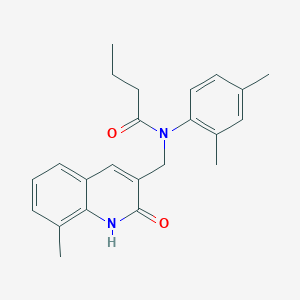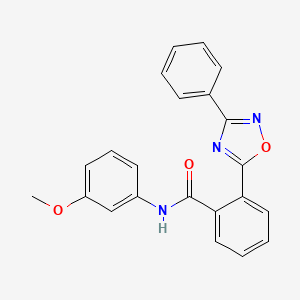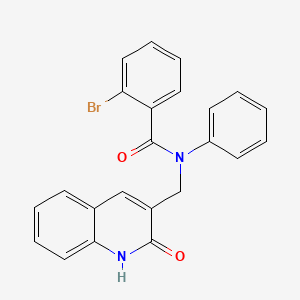
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide, also known as BQ-788, is a selective antagonist of the endothelin B receptor. This compound is widely used in scientific research to study the role of endothelin B receptor in various physiological and pathological conditions.
Wirkmechanismus
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide acts as a selective antagonist of the endothelin B receptor. It blocks the binding of endothelin-1 to the receptor, thereby preventing the activation of downstream signaling pathways. This leads to a decrease in the production of vasoconstrictors and pro-inflammatory cytokines, resulting in the amelioration of various pathological conditions.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and improve endothelial function in pulmonary hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide is a highly selective antagonist of the endothelin B receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, its use is limited by its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide in scientific research. One area of interest is the role of endothelin B receptor in the regulation of vascular tone and blood pressure. Another area of interest is the potential use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of more soluble analogs of this compound may expand its potential applications in experimental settings.
Synthesemethoden
The synthesis of 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide involves the reaction of 2-bromo-N-phenylbenzamide with 2-hydroxy-3-quinolinecarboxaldehyde in the presence of a base. The product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide is used in various scientific research applications to study the role of endothelin B receptor in different physiological and pathological conditions. It has been shown to be effective in the treatment of pulmonary hypertension, cancer, and inflammatory diseases.
Eigenschaften
IUPAC Name |
2-bromo-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O2/c24-20-12-6-5-11-19(20)23(28)26(18-9-2-1-3-10-18)15-17-14-16-8-4-7-13-21(16)25-22(17)27/h1-14H,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQZPOYENUPJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

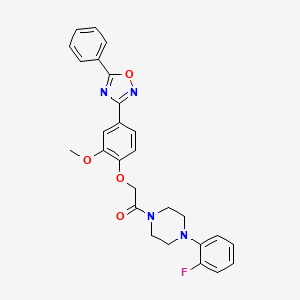

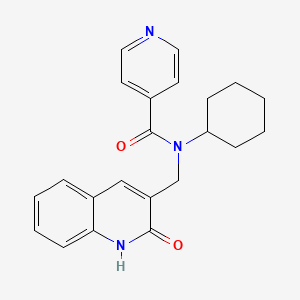
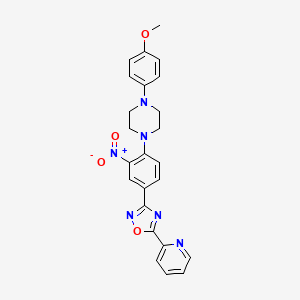

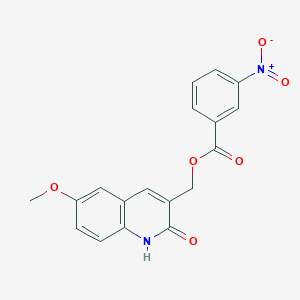

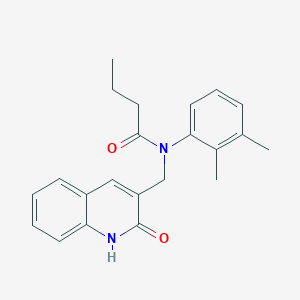


![N-({N'-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7701491.png)
![(Z)-N'-(3-(allyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7701498.png)
